

Application Note: Spectroscopic Characterization of (R)-Neobenodine

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Compound of Interest

Compound Name: (R)-Neobenodine

Cat. No.: B15360549

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic techniques and detailed protocols for the structural elucidation and characterization of **(R)-Neobenodine**, a novel chiral antihistamine. The methodologies outlined herein are essential for confirming the identity, purity, and stereochemistry of new pharmaceutical entities. The protocols cover Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Representative data is presented in tabular format for clarity. Additionally, this note includes diagrams for the experimental workflow and the proposed signaling pathway of **(R)-Neobenodine** as an H1 receptor antagonist.

Disclaimer: As of the generation of this document, "**(R)-Neobenodine**" is considered a hypothetical compound, with no specific experimental data available in the public domain. The data presented in this application note is representative and for illustrative purposes to guide researchers in the characterization of similar novel chiral antihistamines.

Introduction

The discovery and development of new drug candidates, such as the novel H1 receptor antagonist **(R)-Neobenodine**, require rigorous characterization to ensure safety and efficacy. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, molecular weight, and purity of a compound. For chiral molecules like **(R)-Neobenodine**, stereochemical integrity is critical, as

different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note outlines a suite of spectroscopic methods for the comprehensive characterization of **(R)-Neobenodine**.

Spectroscopic Characterization Techniques

A multi-faceted approach utilizing various spectroscopic techniques is crucial for the unambiguous characterization of **(R)-Neobenodine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): Determines the molecular weight and elemental composition of **(R)-Neobenodine**. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, and tandem MS (MS/MS) reveals fragmentation patterns useful for structural confirmation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for quantitative analysis and to identify chromophoric groups within the molecule.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **(R)-Neobenodine**.

Table 1: Representative ^1H and ^{13}C NMR Data for **(R)-Neobenodine** in CDCl_3

Position	¹ H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
1	7.25-7.40	m	-	142.1
2, 6	7.30	d	8.0	128.5
3, 5	7.20	t	8.0	127.8
4	7.15	t	7.5	126.3
7	5.40	dd	8.0, 4.0	82.3
8	3.60	t	6.5	68.1
9	2.80	t	6.5	55.4
10, 11	2.50	s	-	45.2

Note: This is illustrative data. Actual chemical shifts and coupling constants will vary.

Table 2: Representative Mass Spectrometry Data for **(R)-Neobenodine**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Molecular Formula	C ₁₇ H ₂₁ NO
Theoretical Monoisotopic Mass	255.1623 u
Measured [M+H] ⁺ (HRMS)	256.1698 m/z
Major MS/MS Fragments	167.0855, 152.0621, 91.0542 m/z

Table 3: Representative IR and UV-Vis Spectroscopic Data for **(R)-Neobenodine**

Technique	Parameter	Value
IR Spectroscopy	O-H stretch (if present)	3300-3500 cm ⁻¹ (broad)
C-H stretch (aromatic)	3000-3100 cm ⁻¹	
C-H stretch (aliphatic)	2850-3000 cm ⁻¹	
C-O stretch (ether)	1050-1150 cm ⁻¹	
C-N stretch	1180-1360 cm ⁻¹	
UV-Vis Spectroscopy	Solvent	Ethanol
λ _{max}	258 nm	
Molar Absorptivity (ε)	2,500 L·mol ⁻¹ ·cm ⁻¹	

Experimental Protocols

NMR Spectroscopy

Objective: To elucidate the chemical structure and stereochemistry of **(R)-Neobenodine**.

Materials:

- **(R)-Neobenodine** sample (5-10 mg)
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Accurately weigh 5-10 mg of **(R)-Neobenodine** and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Acquire a ¹H NMR spectrum.

- Acquire a ^{13}C NMR spectrum.
- Perform 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- For determining enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample to induce diastereomeric separation of signals.[\[2\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **(R)-Neobenodine**.

Materials:

- **(R)-Neobenodine** sample (1 mg)
- Methanol (HPLC grade)
- Formic acid
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

- Prepare a stock solution of **(R)-Neobenodine** at a concentration of 1 mg/mL in methanol.
- Prepare a working solution by diluting the stock solution to approximately 1-10 $\mu\text{g/mL}$ in methanol containing 0.1% formic acid.
- Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
- Acquire a full scan mass spectrum in positive ion mode to determine the $[\text{M}+\text{H}]^+$ ion.
- Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.[\[13\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(R)-Neobenodine**.

Materials:

- **(R)-Neobenodine** sample (1-2 mg)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the **(R)-Neobenodine** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .[\[14\]](#)[\[15\]](#)[\[17\]](#)

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_{max}) and molar absorptivity of **(R)-Neobenodine**.

Materials:

- **(R)-Neobenodine** sample
- Ethanol (spectroscopic grade)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

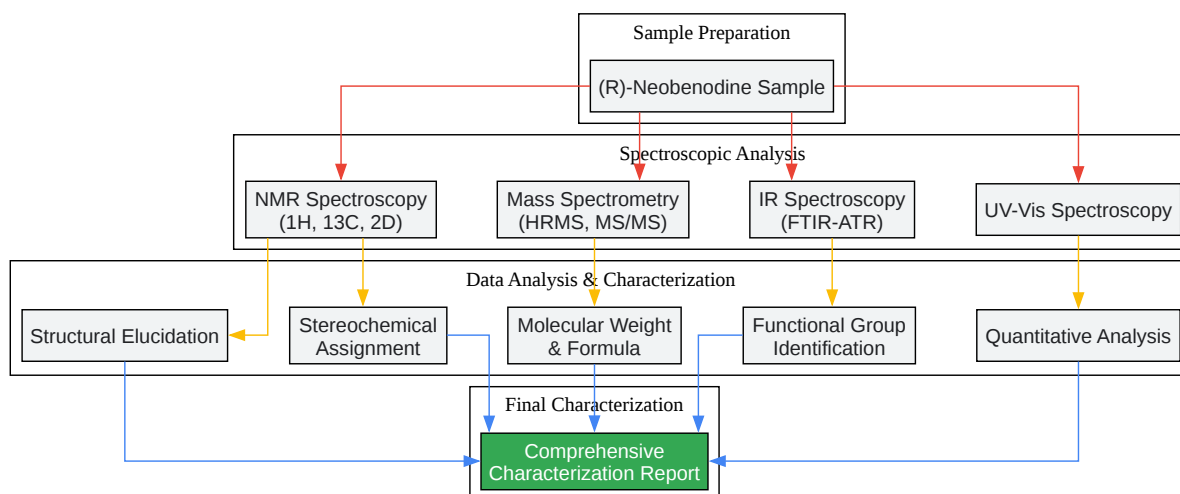
Protocol:

- Prepare a stock solution of **(R)-Neobenodine** in ethanol with a known concentration (e.g., 1 mg/mL).

- Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 $\mu\text{g/mL}$).
- Scan the most concentrated solution over a wavelength range of 200-400 nm to determine the λ_{max} .
- Measure the absorbance of each standard solution at the λ_{max} .
- Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity.^{[18][19][20][21]}

Visualizations

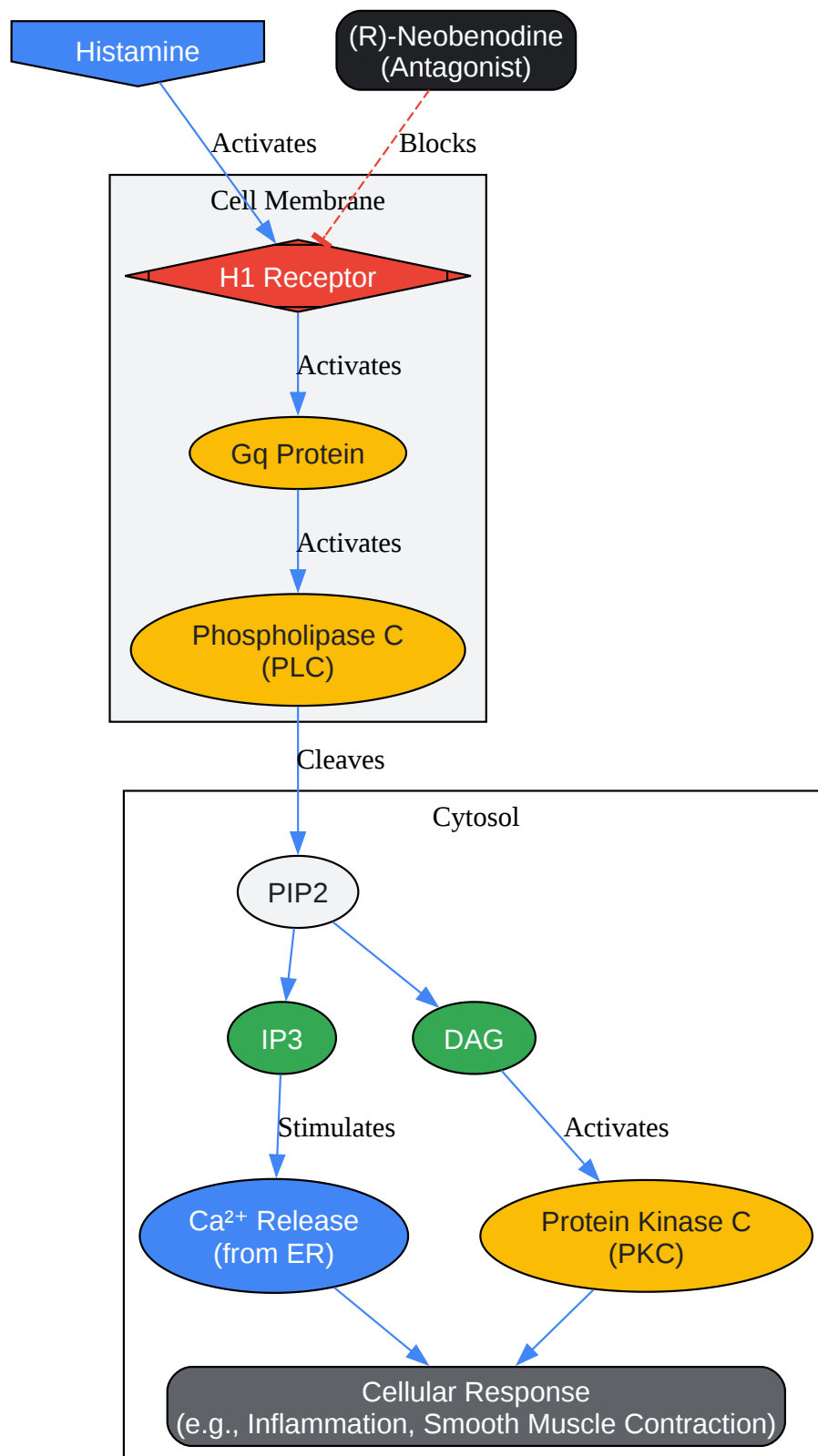
Experimental Workflow



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Caption: Experimental workflow for the spectroscopic characterization of **(R)-Neobenodine**.

Signaling Pathway



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Caption: Proposed signaling pathway of H1 receptor antagonism by **(R)-Neobenodine**.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

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